1-(4-Nitrobenzyl)-1H-pyrazol-4-ol
Overview
Description
The compound “1-(4-Nitrobenzyl)-1H-pyrazol-4-ol” is a derivative of benzyl alcohol substituted at the para-position by a nitro group . It is a member of the class of benzyl alcohols and a C-nitro compound . It is also related to 4-(4-Nitrobenzyl)pyridine .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction analysis . The compound crystallizes in the triclinic crystal class in the space group P1 . The compound exhibits inter-molecular hydrogen bonding of the type C-H…N .Chemical Reactions Analysis
A chemical activation system (CAS) designed to mimic the mammalian mixed-function oxidase enzymes was found to activate target compounds to reactive electrophiles . Activated compounds were assayed by reaction with 4-(4-nitrobenzyl)pyridine (NBP), a model nucleophile of 7-alkylguanine of nucleic acids .Scientific Research Applications
Synthesis of 1-Alkyl-4-formyltriazoles
Compounds similar to 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol have been used in the synthesis of 1-alkyl-4-formyltriazoles, which are important intermediates in organic synthesis for various applications including pharmaceuticals and agrochemicals .
Topoisomerase I Inhibition
Analogues of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol have shown potential in inhibiting topoisomerase I, an enzyme involved in DNA replication. This inhibition can be leveraged in the development of anticancer agents .
Photothermal Therapy
The nitrobenzyl group in related compounds has been utilized in photothermal therapy, where it can be activated under hypoxic conditions by nitroreductase. This leads to the release of a photothermal agent effective in cancer treatment .
Safety and Hazards
Future Directions
In terms of future directions, there is a growing interest in developing general and versatile synthetic methods for benzofuran derivatives . Additionally, the potential of these compounds to serve as hypoxia-targeting prodrugs is being explored . The development of useful amyloid-specific imaging agents is another area of interest .
properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-10-5-11-12(7-10)6-8-1-3-9(4-2-8)13(15)16/h1-5,7,14H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLVQDGFYUJDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrobenzyl)-1H-pyrazol-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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